5(S),6(R)-11-trans DiHETE
Overview
Description
5(S),6®-DiHETE is a dihydroxy polyunsaturated fatty acid and a nonenzymatic hydrolysis product of leukotriene A4 (LTA4). It is a weak LTD4 receptor agonist in guinea pig lung membranes .
Synthesis Analysis
Mouse liver cytosolic epoxide hydrolase catalyzes the conversion of LTA4 to 5(S),6®-DiHETE . This synthesis occurs via enzymatic and nonenzymatic hydrolysis of LTA4 .
Molecular Structure Analysis
The molecular formula of 5(S),6®-DiHETE is C20H32O4. It has an average mass of 336.466 Da and a mono-isotopic mass of 336.230072 Da .
Chemical Reactions Analysis
5(S),6®-DiHETE is produced by diverse cell types in humans and other animal species. These cells may then metabolize the formed 5(S)-HETE to 5-oxo-eicosatetraenoic acid (5-oxo-ETE), 5(S),15(S)-dihydroxyeicosatetraenoic acid (5(S),15(S)-diHETE), or 5-oxo-15-hydroxyeicosatetraenoic acid (5-oxo-15(S)-HETE) .
Physical And Chemical Properties Analysis
5(S),6®-DiHETE has a density of 1.0±0.1 g/cm3, a boiling point of 537.6±50.0 °C at 760 mmHg, and a flash point of 293.0±26.6 °C. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 14 freely rotating bonds .
Scientific Research Applications
1. Role in Inflammatory and Immune Responses
5(S),6(R)-11-trans DiHETE is involved in various inflammatory and immune responses. For instance, it has been identified as an endogenous ligand for the aryl hydrocarbon receptor (AHR), which is crucial in physiological processes and response to xenobiotics (Chiaro et al., 2008). Additionally, research has shown that certain diHETE products, including 5(S),6(R)-DiHETE, activate AHR signaling, linking it to inflammatory signaling pathways (Chiaro et al., 2008).
2. Involvement in Metabolic Processes
Metabolic studies have shown that 5(S),6(R)-11-trans DiHETE and similar compounds are substrates for specific dehydrogenase enzymes in human neutrophils. This indicates its role in the metabolism of 5(S)-hydroxyeicosanoids, which are important in various cellular functions (Powell et al., 1992; Powell et al., 1993).
3. Interaction with Biological Receptors
Research demonstrates that some diHETE isomers, including 5(S),6(R)-DiHETE, selectively bind to leukotriene receptors, influencing cellular responses such as contraction in specific tissues (Muller et al., 1989). This suggests a role in modulating physiological responses like inflammation and immune reactions.
4. Contribution to Cellular Communication
5(S),6(R)-11-trans DiHETE has been implicated in the formation of compounds like leukotriene B4 and its isomers in leukocytes, indicating its involvement in cellular communication and response mechanisms (O’Flaherty et al., 1981).
5. Role in Vascular Biology
5(S),6(R)-11-trans DiHETE has been shown to influence vascular biology, particularly in inflammation. It modulates vascular hyperpermeability by affecting Ca2+ dynamics in endothelial cells, suggesting potential therapeutic applications in vascular inflammatory diseases (Hamabata et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-13,15,18-19,21-22H,2-5,8,14,16-17H2,1H3,(H,23,24)/b7-6-,10-9+,12-11+,15-13+/t18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZBUUTTYHTDRR-QLMKOMRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5(S),6(R)-11-trans DiHETE |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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